5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Acetyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile: Lacks the acetyl group.
5-Acetyl-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the p-tolyl group.
5-Acetyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile: Lacks the phenyl group.
Uniqueness
5-Acetyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both acetyl and p-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
649746-07-6 |
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Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-acetyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3 |
InChI Key |
GLHVRCIRUMXSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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